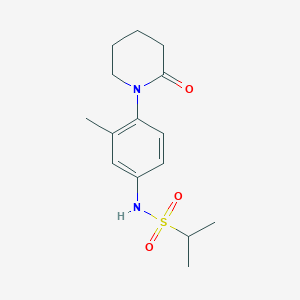

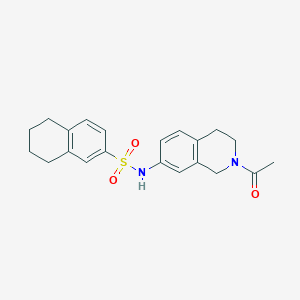

![molecular formula C14H14BClO3 B2912757 {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid CAS No. 2246673-80-1](/img/structure/B2912757.png)

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis . They have been used in the design of drugs and have been reported to have various biological activities .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of boronic acids .Molecular Structure Analysis

The molecular formula of “{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” is C14H14BClO3 . Its InChI code is 1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3 .Chemical Reactions Analysis

Boronic acids, such as “{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid”, have versatile reactivity and stability . They are used in various chemical reactions, including functionalizing deboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

“{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” is a powder with a molecular weight of 276.53 g/mol . The storage temperature is 4°C .Scientific Research Applications

Suzuki–Miyaura Coupling

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid: is a valuable reagent in the field of organic synthesis. It participates in Suzuki–Miyaura cross-coupling reactions, which are widely used for constructing carbon–carbon bonds. This versatile coupling method allows the formation of complex molecules by combining aryl or vinyl boronic acids with aryl or vinyl halides. Researchers utilize this reaction to create diverse compounds, including pharmaceutical intermediates, natural products, and functional materials .

Indole Derivatives Synthesis

Indoles are significant heterocyclic compounds found in natural products and drugs. They play essential roles in cell biology and exhibit various biological properties. Researchers have explored novel methods for synthesizing indoles, and boronic acids like {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid can serve as building blocks. These indole derivatives find applications in the treatment of cancer cells, microbial infections, and other disorders. The Fischer indole synthesis and other strategies allow the construction of indole moieties in selected alkaloids .

Plant Hormone Analogues

Boronic acids have been investigated as potential analogues of plant hormones. Although not specific to {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid , this area of research explores the role of boron-containing compounds in plant growth regulation. Boronic acids may mimic the action of natural plant hormones, such as indole-3-acetic acid (IAA), which influences plant growth, development, and responses to environmental cues .

Safety and Hazards

The safety data sheet for “{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if necessary .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes at the molecular level, affecting the overall function of the cell .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The sm cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its environmentally benign nature . This suggests that the compound could potentially be stable under various environmental conditions and that its action and efficacy could be influenced by these conditions.

properties

IUPAC Name |

[4-[(3-chlorophenyl)methoxy]-2-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTKJCBCYXDWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

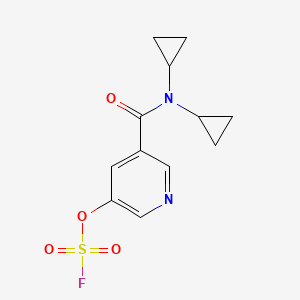

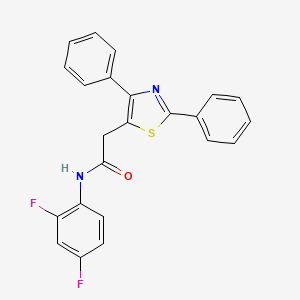

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)

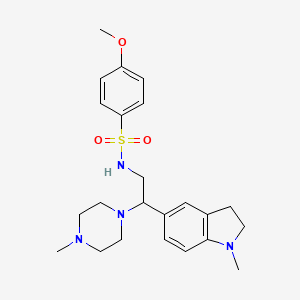

![2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2912680.png)

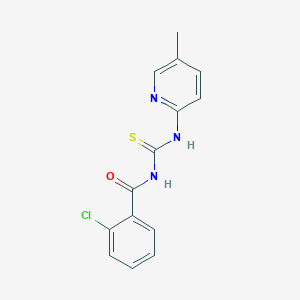

![ethyl 2-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2912687.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2912689.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2912690.png)

![2-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2912692.png)

![5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2912693.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine](/img/structure/B2912694.png)